molecular formula C2H3F3O3Y+3 B3334077 Yttrium(III) 2,2,2-trifluoroacetate CAS No. 304851-95-4

Yttrium(III) 2,2,2-trifluoroacetate

Cat. No.: B3334077
CAS No.: 304851-95-4
M. Wt: 220.94 g/mol
InChI Key: YZWUVFWZDRZALX-UHFFFAOYSA-N
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Description

Yttrium(III) 2,2,2-trifluoroacetate is a chemical compound with the formula Y(CF3COO)3. It is a coordination compound where yttrium is bonded to three trifluoroacetate ligands. This compound is known for its use in various scientific and industrial applications due to its unique properties, such as high thermal stability and the ability to form stable complexes.

Mechanism of Action

Yttrium(III) trifluoroacetate, also known as Yttrium(III) 2,2,2-trifluoroacetate or Yttrium(III)trifluoroacetate, is a fluorinated yttrium compound with a variety of applications in different fields .

Target of Action

The primary target of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It is also used in the manufacture of non-ferrous alloy iron and steel, and as an additive .

Mode of Action

The compound undergoes thermal decomposition under different atmospheres . The first decomposition stage (310 °C) involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y 2 O 3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .

Biochemical Pathways

The precursor decomposition takes places in five different stages: dehydration, formation of yttrium fluoride as a stable intermediate, decomposition of YF 3 to form a non-stoichiometric yttrium oxyfluoride, formation of stoichiometric yttrium oxyfluoride, and decomposition of YOF into yttria .

Result of Action

The result of the action of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It also results in the formation of yttrium fluoride, yttrium oxyfluoride, and yttria during its thermal decomposition .

Action Environment

The action of Yttrium(III) trifluoroacetate is influenced by environmental factors such as temperature and atmosphere . For instance, the kinetics and final particle structure are strongly affected when the oxygen (water) partial pressure is as low as 0.02% (<0.002%) .

Preparation Methods

Yttrium(III) 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y2O3) with trifluoroacetic acid (CF3COOH) in the presence of water. The reaction typically proceeds as follows:

Y2O3+6CF3COOH2Y(CF3COO)3+3H2OY_2O_3 + 6 CF_3COOH \rightarrow 2 Y(CF_3COO)_3 + 3 H_2O Y2​O3​+6CF3​COOH→2Y(CF3​COO)3​+3H2​O

This reaction is usually carried out under controlled conditions to ensure the complete conversion of yttrium oxide to this compound. The product can be purified by recrystallization from an appropriate solvent .

Comparison with Similar Compounds

Yttrium(III) 2,2,2-trifluoroacetate can be compared with other metal trifluoroacetates, such as:

    Lanthanum(III) trifluoroacetate: Similar to this compound, lanthanum(III) trifluoroacetate is used in the synthesis of lanthanum-based materials.

    Cerium(III) trifluoroacetate: This compound is used in the preparation of cerium-based catalysts and materials.

    Neodymium(III) trifluoroacetate: Used in the synthesis of neodymium-based magnetic materials and optical devices.

This compound is unique due to its specific applications in the synthesis of yttrium-based materials, which have distinct properties such as high thermal stability and chemical resistance .

Properties

CAS No.

304851-95-4

Molecular Formula

C2H3F3O3Y+3

Molecular Weight

220.94 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;yttrium(3+);hydrate

InChI

InChI=1S/C2HF3O2.H2O.Y/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+3

InChI Key

YZWUVFWZDRZALX-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3]

Canonical SMILES

C(=O)(C(F)(F)F)O.O.[Y+3]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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